

# An In-Depth Technical Guide to MMAE Intermediate-10

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## Compound of Interest

Compound Name: *Monomethyl auristatin E intermediate-10*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and relevant experimental data for Monomethyl Auristatin E (MMAE) Intermediate-10, a key building block in the total synthesis of the potent antibody-drug conjugate (ADC) payload, MMAE. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and ADC development.

## Introduction

Monomethyl Auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent that functions by inhibiting tubulin polymerization, a critical process for cell division. Due to its high cytotoxicity, MMAE is not used as a standalone chemotherapeutic agent but is a critical component of several clinically approved and investigational ADCs. The total synthesis of MMAE is a complex, multi-step process involving the sequential coupling of unique amino acid derivatives.

MMAE Intermediate-10, identified as tert-butyl (3R,4S,5S)-4-(N-((benzyloxy)carbonyl)-N-methylamino)-3-methoxy-5-methylheptanoate, is a crucial precursor in this synthetic pathway. This intermediate, also known by the abbreviation Cbz-Dolaisoleucine-OtBu, incorporates the dolaisoleucine (Dil) moiety with both N-terminal and C-terminal protecting groups, allowing for controlled and sequential peptide couplings. Accurate characterization of its physicochemical

properties is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient.

## Physicochemical Properties

A thorough review of available data has yielded the following physicochemical properties for MMAE Intermediate-10. The lack of extensive experimental data in publicly accessible literature highlights the often proprietary nature of synthetic intermediates in drug development.

Property	Value	Source
Chemical Name	tert-butyl (3R,4S,5S)-4-(N-((benzyloxy)carbonyl)-N-methylamino)-3-methoxy-5-methylheptanoate	Internal Name
Synonyms	Cbz-Dolaisoleucine-OtBu, MMAE intermediate-10	Common Names
CAS Number	154633-73-5	[1][2]
Molecular Formula	C <sub>22</sub> H <sub>35</sub> NO <sub>5</sub>	[1][2]
Molecular Weight	393.52 g/mol	[1][2]
Appearance	Data not available (Expected to be a solid or oil)	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available (Expected to be soluble in common organic solvents like DCM, EtOAc, DMF)	-
pKa	Data not available	-
LogP (Calculated)	Data not available	-

## Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of MMAE Intermediate-10 are not extensively published. The following sections provide a generalized workflow and methodology based on established principles of peptide chemistry and information gleaned from related patent literature.

### Synthesis

The synthesis of MMAE Intermediate-10 involves the protection of the amino and carboxylic acid functionalities of the dolaisoleucine core. A common approach involves two key steps:

- **C-Terminal Protection:** The carboxylic acid of dolaisoleucine is protected as a tert-butyl ester (OtBu). This is typically achieved by reacting dolaisoleucine with a tert-butyl source under acidic conditions.
- **N-Terminal Protection:** The secondary amine of the dolaisoleucine tert-butyl ester is then protected with a benzyloxycarbonyl (Cbz or Z) group. This is generally accomplished by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.

This protected intermediate can then be carried forward in the MMAE synthesis. For example, the tert-butyl ester can be selectively deprotected to reveal the carboxylic acid for coupling with the next amino acid in the sequence.

### Purification

Purification of the crude product after synthesis is critical to remove unreacted starting materials, reagents, and byproducts.

- **Method:** Flash column chromatography on silica gel is the most common method for purifying protected amino acid intermediates of this nature.
- **Eluent System:** A non-polar/polar solvent system is used to elute the compound from the silica gel. A typical gradient might start with a low polarity mixture (e.g., 100% hexanes) and gradually increase in polarity with a solvent like ethyl acetate (EtOAc). A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate.

- **Monitoring:** The progress of the purification is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

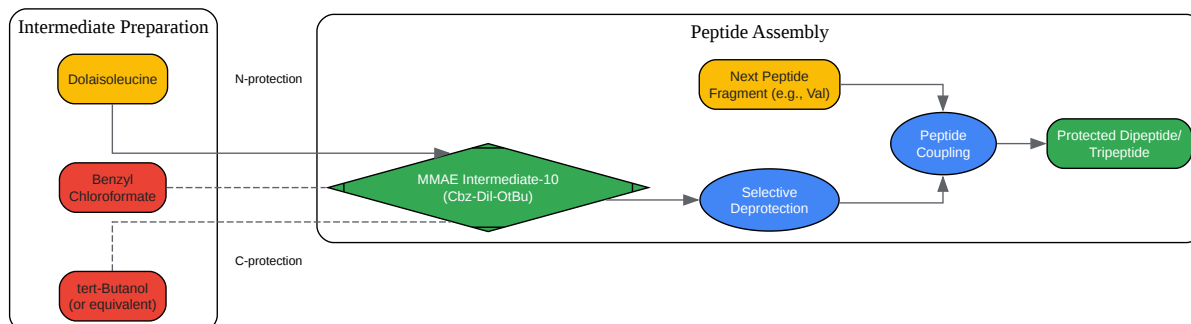
## Analysis

The identity and purity of the synthesized MMAE Intermediate-10 are confirmed using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: Provides information about the number and types of protons in the molecule, confirming the presence of the Cbz, tert-butyl, and dolaisoleucine backbone protons.
  - $^{13}\text{C}$  NMR: Provides information about the carbon framework of the molecule.
- **Mass Spectrometry (MS):** Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- **High-Performance Liquid Chromatography (HPLC):** Used to determine the purity of the compound. A reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (like acetonitrile), often with an acid modifier like trifluoroacetic acid (TFA), is a standard method.

## Synthetic Pathway Visualization

The following diagram illustrates the position of MMAE Intermediate-10 within the broader synthetic strategy for MMAE. It shows the formation of the protected dolaisoleucine unit and its subsequent use in peptide coupling.



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- 1. tert-butyl (3R,4S,5S)-4-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate synthesis - chemicalbook [chemicalbook.com]
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